molecular formula C22H23F4N5O2 B1682291 N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide CAS No. 840489-44-3

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide

Cat. No. B1682291
CAS RN: 840489-44-3
M. Wt: 465.4 g/mol
InChI Key: QMZSSLLJQUFMHM-UHFFFAOYSA-N
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Description

XEN103 is a potent and selective Stearoyl-CoA Desaturase-1 inhibitor.

Scientific Research Applications

Radiotracer Development for Imaging

  • A study by Silvers et al. (2016) detailed the design and synthesis of radiotracers, including a compound structurally similar to the one , for positron emission tomography (PET) imaging. These radiotracers targeted stearoyl-CoA desaturase-1 (SCD-1), a marker overexpressed in multiple solid tumors, indicating its potential in cancer diagnostics.

Antimicrobial Studies

  • Patel and Patel (2010) synthesized and examined compounds related to the mentioned chemical for their antimicrobial properties. They focused on fluoroquinolone-based 4-thiazolidinones, which have shown significant antibacterial and antifungal activities (Patel & Patel, 2010).

Antibacterial Activity

  • Miyamoto and Matsumoto (1990) researched fluorinated pyrido[2,3-c]pyridazines, which include derivatives structurally related to the compound of interest. Their work focused on synthesizing and testing the antibacterial activity of these compounds, highlighting their potential in treating bacterial infections (Miyamoto & Matsumoto, 1990).

Hedgehog Signaling Pathway Inhibition

  • Wang et al. (2018) explored novel dimethylpyridazine derivatives as inhibitors of the hedgehog signaling pathway, a crucial target in various cancers. Their research involved structural modification of known inhibitors, demonstrating the potential therapeutic application of these compounds in oncology (Wang et al., 2018).

HIV-1 Reverse Transcriptase Inhibition

  • Heinisch et al. (1996) investigated compounds structurally similar to the query compound for their potential as HIV-1 reverse transcriptase inhibitors. This research is significant for the development of new drugs against HIV (Heinisch et al., 1996).

SCD-1 Inhibition

  • Uto et al. (2010) identified benzoylpiperidine analogs, including a compound structurally analogous to the one , as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). Their research demonstrated the compound's triglyceride-lowering effects in animal models, suggesting its potential in metabolic disorder treatments (Uto et al., 2010).

Cholinesterase Inhibition and Antimicrobial Activity

  • Krátký et al. (2020) synthesized N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, related to the query compound, and evaluated them for cholinesterase inhibition and antimicrobial activities. This research expands the understanding of these compounds' multifaceted biological activities (Krátký et al., 2020).

Androgen Receptor Downregulation

  • Bradbury et al. (2013) worked on the modification of triazolopyridazine-based compounds, including compounds structurally similar to the query compound, to downregulate the androgen receptor, demonstrating its potential in treating prostate cancer (Bradbury et al., 2013).

Mechanism of Action

Target of Action

XEN 103, also known as N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids from saturated acyl-CoAs .

Mode of Action

XEN 103 acts as a potent inhibitor of SCD1 . It blocks the activity of SCD1 in HepG2 cells with an IC50 of 12 nM .

Biochemical Pathways

The inhibition of SCD1 by XEN 103 affects the biosynthesis of monounsaturated fatty acids, specifically introducing cis-double bonds in the Δ9 position . This alteration in the lipid metabolism pathway can lead to various downstream effects, including changes in cell membrane fluidity and function.

Pharmacokinetics

It’s noted that xen 103 exhibits potent inhibitory activity in both microsomal preparations and cultured cells , suggesting it has good cellular permeability

Result of Action

The inhibition of SCD1 by XEN 103 has been shown to induce pronounced sebaceous gland atrophy in mouse skin . This suggests that XEN 103 could potentially be used for the treatment of conditions associated with sebaceous gland hyperactivity, such as acne .

Action Environment

The effect of XEN 103 is localized to the area of application, with no significant reduction in the number of sebaceous glands at skin areas distant from the treated sites . This indicates that the compound’s action, efficacy, and stability may be influenced by the local environment, including factors such as the presence of androgens .

properties

IUPAC Name

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSSLLJQUFMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Example 3, making variations only as required to use 5-fluoro-2-trifluoromethylbenzoyl chloride in place of isoxazole-5-carbonyl chloride to react with 6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide, the title compound was obtained as a white powder (65% yield). 1H NMR (400 MHz, CDCl3) δ 8.05, 7.98, 7.74, 7.27-7.24, 7.09-7.06, 7.00, 4.08-3.96, 3.94-3.68, 3.55, 3.36, 1.50, 0.79-0.69, 0.48-0.42, 0.11-0.09.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide
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N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide
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N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide
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N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide
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N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide
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N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide

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